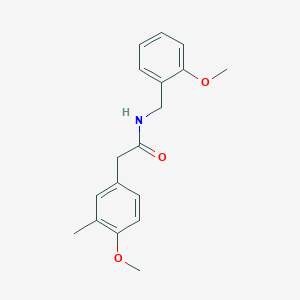![molecular formula C15H21NO2 B5312126 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been used as a research chemical and has been found to have potential applications in the field of pain management. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide acts on the mu opioid receptor, which is located in the brain and spinal cord. When 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide binds to the mu opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals. This results in the relief of pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been found to have other biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has also been found to have sedative effects, which may be useful in the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several advantages as a research chemical. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the mu opioid receptor. However, its potential for abuse and toxicity limit its use in laboratory experiments, and it is important to handle the compound with caution.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of interest is the development of new analogs with improved potency and selectivity for the mu opioid receptor. Another area of interest is the development of new formulations that can be used for pain management. Additionally, further studies are needed to determine the long-term effects of 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide on the brain and body, as well as its potential for abuse and addiction.
Métodos De Síntesis
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can be synthesized through a multistep process starting with the reaction of 2-bromotoluene with magnesium in the presence of ether to form 2-methylphenylmagnesium bromide. This is then reacted with ethyl 2-bromopropionate to form 2-(2-methylphenyl)propionic acid ethyl ester. The final step involves the reaction of the ethyl ester with tetrahydrofuran and hydroxylamine hydrochloride to form 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential use as an analgesic in the treatment of pain. It has been found to have a high affinity for the mu opioid receptor, which is responsible for mediating pain relief. In preclinical studies, 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have potent analgesic effects, with a potency similar to that of morphine.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-3-4-7-13(11)10-15(17)16-12(2)14-8-5-9-18-14/h3-4,6-7,12,14H,5,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXFNQCLKKOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)

![3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312071.png)
![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)
![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)
![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)